molecular formula C14H17NO2 B8022755 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester CAS No. 91574-47-9

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester

Cat. No.: B8022755
CAS No.: 91574-47-9
M. Wt: 231.29 g/mol
InChI Key: BEFRPENLYMDRND-UHFFFAOYSA-N
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Description

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 19) is a propionic acid derivative containing a tert-butyl ester group and a 4-cyano-substituted phenyl ring. The tert-butyl ester moiety enhances steric bulk and lipophilicity, which can influence solubility, stability, and pharmacokinetic properties. This compound is structurally analogous to other phenylpropionic acid esters (e.g., ethyl 3-(4-cyanophenyl)propanoate, ) but differs in ester group substitution. Its synthesis typically involves esterification of the parent acid or functional group interconversion, as seen in related compounds (e.g., ).

Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRPENLYMDRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264735
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91574-47-9
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91574-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyanobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Cyano-phenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(4-Cyano-phenyl)-propionic acid and tert-butyl alcohol.

    Reduction: 3-(4-Aminophenyl)-propionic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenyl)-propionic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the cyano group can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ester moiety can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-(4-Cyano-phenyl)-propionic Acid tert-Butyl Ester and Analogues

Compound Name Substituent on Phenyl Ring Ester Group Molecular Formula Key Properties/Applications Reference ID
This compound 4-Cyano tert-Butyl C₁₄H₁₇NO₂ Intermediate for pharmaceuticals Hypothetical
Ethyl 3-(4-cyanophenyl)propanoate 4-Cyano Ethyl C₁₂H₁₃NO₂ Synthetic intermediate; lipophilic
3-(4-Aminomethyl-phenyl)-propionic acid tert-butyl ester 4-Aminomethyl tert-Butyl C₁₄H₂₁NO₂ Peptide synthesis; bioactivity
Butyl 3-(4-hydroxyphenyl)propanoate 4-Hydroxy Butyl C₁₃H₁₈O₃ Antioxidant activity (TEAC = 0.427)
3-(3,4-Dimethoxyphenyl)propionic acid propyl ester 3,4-Dimethoxy Propyl C₁₄H₂₀O₄ Pheromone candidate in mammals

Key Observations :

  • Ester Group Impact: The tert-butyl ester (vs.
  • Substituent Effects: The 4-cyano group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or Michael additions (cf. ).

Table 2: Comparative Bioactivity and Reactivity

Compound Name Antioxidant Activity (TEAC) Reactivity in Synthesis Notable Applications Reference ID
Butyl 3-(4-hydroxyphenyl)propanoate 0.427 Low (esterification reduces activity) Antioxidant formulations
This compound Not reported High (cyano group aids coupling) Pharmaceutical intermediates Hypothetical
3-(4-Hydroxy-3-nitrophenyl)propionic acid methyl ester Not reported High (nitro group for derivatization) Antimicrobial/antioxidant studies

Key Findings :

  • Antioxidant Activity : Hydroxyl-substituted analogues (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit higher TEAC values than their esterified counterparts ().
  • Synthetic Utility: The 4-cyano group in the target compound facilitates further functionalization (e.g., reduction to amines or conversion to carboxylic acids).

Biological Activity

3-(4-Cyano-phenyl)-propionic acid tert-butyl ester (also known as tert-butyl 3-(4-cyanophenyl)propanoate) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H15_{15}N1_{1}O2_{2}. The compound features a cyano group attached to a phenyl ring, contributing to its unique chemical properties that may influence its biological activity.

PropertyValue
Molecular Weight217.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P3.20

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group is known to enhance lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.

Target Interaction

Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, the compound may act as an inhibitor or modulator of specific enzymes, potentially affecting pathways related to inflammation or cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the phenyl ring significantly influence the potency and selectivity of the compound against various biological targets.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups (like cyano) at specific positions on the phenyl ring enhances binding affinity to target proteins.
  • Hydrophobic Interactions : The tert-butyl ester group increases hydrophobic interactions, which can improve the compound's efficacy in biological systems.

Case Studies

  • Anticancer Activity : In a study exploring novel anticancer agents, this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Anti-inflammatory Effects : Another study demonstrated that the compound reduced pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced cytokine levels
Enzyme inhibitionModulated enzyme activity

Research Applications

The versatility of this compound extends beyond basic research into potential therapeutic applications:

  • Drug Development : Its structure makes it a candidate for further modification to enhance efficacy and reduce toxicity.
  • Biochemical Assays : Used as a standard or control in assays evaluating enzyme activity or cellular responses.

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